molecular formula C21H19FN2O2 B2462604 2-[(4-fluorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione CAS No. 307542-03-6

2-[(4-fluorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione

Cat. No.: B2462604
CAS No.: 307542-03-6
M. Wt: 350.393
InChI Key: YQKVOYONBOZIHB-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione is a synthetic naphthoquinone derivative characterized by a 1,4-dihydronaphthalene-1,4-dione core substituted with a 4-fluorophenylamino group at position 2 and a piperidin-1-yl moiety at position 2. Naphthoquinones are renowned for their redox-active properties and biological activities, including antimicrobial, antitumoral, and antiparasitic effects .

The compound’s molecular formula is inferred as C₂₁H₁₈FN₂O₂ (analogous to structures in , with substitutions altering molar mass). Its synthesis likely involves nucleophilic substitution or amination reactions, similar to methods described for related naphthoquinones (e.g., tert-butoxycarbonyl-protected intermediates in ) .

Properties

IUPAC Name

2-(4-fluoroanilino)-3-piperidin-1-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c22-14-8-10-15(11-9-14)23-18-19(24-12-4-1-5-13-24)21(26)17-7-3-2-6-16(17)20(18)25/h2-3,6-11,23H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKVOYONBOZIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluoroaniline, which can be synthesized by the hydrogenation of 4-nitrofluorobenzene . The next step involves the formation of the naphthalene core, which can be achieved through various cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Anticancer Properties

Research indicates that naphthoquinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting the growth of:

  • Melanoma : Exhibiting broad-spectrum anticancer activity against melanoma cell lines.
  • Ovarian Cancer : Demonstrated effectiveness against OVCAR-3 cell lines.
  • Central Nervous System Cancers : Effective against SF-295 and U251 cell lines.
  • Lung Cancer : Inhibitory effects on non-small cell lung cancer (NCI-H23).
  • Renal Cancer : Notably active against SN12C cell lines.
  • Colon Cancer : Active against HCT-15 and HCT-116 cell lines.

In vitro studies have reported moderate to weak anticancer activity against other cell lines, indicating a selective toxicity profile that favors cancerous cells over normal cells .

Synthesis and Characterization

The synthesis of 2-[(4-fluorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm the structure of synthesized compounds .

Case Study 1: Anticancer Screening

A study conducted on a series of naphthoquinone derivatives demonstrated their potential as anticancer agents. The synthesized compounds were evaluated for cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Case Study 2: Inhibition of Protein Targets

Another investigation focused on the ability of these derivatives to inhibit heat shock protein 90 (Hsp90), an essential chaperone involved in protein folding and stability in cancer cells. The findings suggested that modifications to the naphthoquinone structure could enhance binding affinity and selectivity towards Hsp90, making these compounds viable candidates for further drug development .

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of naphthoquinone derivatives enable comparative analysis of their pharmacological and physicochemical properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Pharmacological Comparison

Compound ID/Name Key Structural Features Biological Activity (MIC or IC₅₀) Reference
Target Compound : 2-[(4-Fluorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione 4-Fluorophenylamino, piperidin-1-yl Inferred: Potential antimicrobial/antitumoral N/A
Compound 48 (2-Chloro-3-((2-(piperidin-1-yl)ethyl)amino)naphthalene-1,4-dione) Chloro, ethyl-piperidinylamino MIC: 31.2 µg/mL (S. aureus), 15.6 µg/mL (M. luteum)
Compound 49 (2-((2-Hydroxypropyl)thio)-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione) Thioether, trifluoromethylphenylamino MIC: 2.44 µg/mL (S. epidermidis)
Compound 1a (2-Chloro-3-((1-methyl-1H-pyrazol-3-yl)amino)naphthalene-1,4-dione) Chloro, pyrazolylamino Antimicrobial: Not quantified
Compound in (2-[(4-tert-butylphenyl)amino]-3-chloro-1,4-dihydronaphthalene-1,4-dione) tert-Butylphenylamino, chloro Inferred: Lower solubility vs. piperidine analogs

Key Observations:

Bioactivity :

  • The target compound lacks direct activity data but shares structural motifs with analogs like Compound 48 , which shows potent antibacterial activity against Staphylococcus aureus (MIC = 31.2 µg/mL) . The 4-fluorophenyl group may enhance membrane permeability compared to the chloro substituent in Compound 1a .
  • Compound 49 exhibits superior activity (MIC = 2.44 µg/mL) due to the thioether linker and trifluoromethyl group, suggesting that electron-withdrawing substituents enhance efficacy .

Physicochemical Properties :

  • The target compound ’s piperidine moiety likely improves solubility over Compound 1a (pyrazole) or Compound 49 (thioether), which may aggregate in aqueous media.
  • The tert-butyl group in ’s compound increases hydrophobicity, reducing bioavailability compared to the fluorine-substituted target compound .

Synthetic Accessibility: The target compound’s synthesis may follow routes similar to Compound 48 or 1a, involving amination of chloronaphthoquinone precursors (e.g., via Buchwald-Hartwig coupling) . Piperidine introduction could use nucleophilic substitution, as seen in ’s synthesis of (piperidin-1-yl)propanoic acid derivatives .

Challenges and Limitations:

  • Direct pharmacological data for the target compound are unavailable, necessitating extrapolation from analogs.
  • Structural variations (e.g., fluorine vs. chlorine, piperidine vs. pyrazole) complicate activity predictions.

Biological Activity

The compound 2-[(4-fluorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C_{16}H_{18}F_{N}_{2}O_{2}. Its structure includes a naphthalene core with a piperidine ring and a fluorophenyl group, which are critical for its biological activity.

Anticancer Properties

Numerous studies have highlighted the potential of naphthoquinone derivatives as anticancer agents. The biological activity of This compound has been investigated in various cancer cell lines:

  • Cytotoxicity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, a study reported IC50 values indicating potent inhibitory effects on lung (A549), breast (MCF-7), and prostate (PC-3) cancer cells .
Cell LineIC50 (µM)Reference
A5496.15
MCF-72.16
PC-33.89

The mechanism by which This compound exerts its anticancer effects involves several pathways:

  • EGFR Pathway Activation : The compound has been shown to interact with the epidermal growth factor receptor (EGFR), promoting autophagy and recycling of EGFR in cancer cells . This interaction is crucial as EGFR is often overexpressed in various cancers and plays a significant role in cell proliferation.
  • Induction of Apoptosis : Research indicates that naphthoquinone derivatives can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways . This includes the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Inhibition of Cell Proliferation : The compound's ability to inhibit cell cycle progression contributes to its overall anticancer efficacy. Studies have demonstrated that it affects key regulatory proteins involved in the cell cycle .

Study 1: Synthesis and Evaluation

In a study focused on synthesizing various naphthoquinone derivatives, This compound was evaluated alongside other derivatives for its cytotoxic effects. The results indicated that it possessed one of the highest activities among the synthesized compounds .

Study 2: Molecular Docking Studies

Molecular docking studies have revealed that this compound binds effectively to targets such as PI3K and topoisomerase II, further supporting its role as an anticancer agent . These interactions are essential for developing targeted therapies utilizing this compound.

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